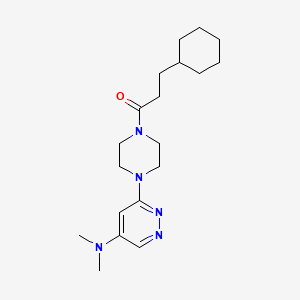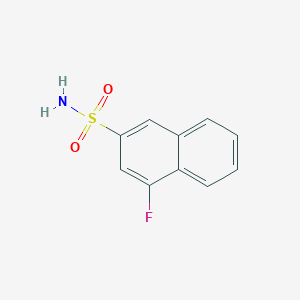
Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 2095410-31-2 . It has a molecular weight of 193.2 . The IUPAC name for this compound is “methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate” and its Inchi Code is 1S/C10H11NO3/c1-14-10 (13)7-4-11-8 (5-12)9 (7)6-2-3-6/h4-6,11H,2-3H2,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate” can be represented by the Inchi Code: 1S/C10H11NO3/c1-14-10 (13)7-4-11-8 (5-12)9 (7)6-2-3-6/h4-6,11H,2-3H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate” is a powder at room temperature .科学的研究の応用
Antibacterial Agents
Research by Bouzard et al. (1992) on fluoronaphthyridines, which are chemically related to the query compound, highlights their synthesis and evaluation for in vitro and in vivo antibacterial activities. The study demonstrates how the manipulation of substituents, similar in nature to the cyclopropyl group in the query compound, affects antibacterial potency, indicating potential applications in developing new therapeutic agents (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).
Asymmetric Catalysis
Imogaï et al. (1998) explored the use of a similar chemical framework for the asymmetric catalytic cyclopropenation, leading to the synthesis of cis-disubstituted cyclopropanes. This process involves complex reactions that could be relevant to the synthesis or transformation of the queried compound, showing the versatility of cyclopropyl-containing compounds in organic synthesis (Imogaï, Bernardinelli, Gränicher, Moran, Rossier, & Müller, 1998).
Reaction Mechanism Study
Niwayama and Houk (1992) studied the competition between ester and formyl groups in cyclobutene electrocyclic reactions, leading to insights into the reactivity and selectivity of such transformations. This research provides a theoretical foundation for understanding the behavior of compounds with both ester and formyl functionalities, as in the query compound (Niwayama & Houk, 1992).
Antimicrobial Activity
Hublikar et al. (2019) synthesized novel derivatives of a structurally similar compound to evaluate their in vitro antimicrobial activities. This study illustrates the potential of modifying the pyrrole-3-carboxylate scaffold to develop new antimicrobial agents, indicating the broad applicability of such compounds in pharmaceutical research (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Safety and Hazards
The safety information for “Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用機序
Mode of Action
It is known that the compound contains a pyrrole ring, which is a common structure in many biologically active compounds . Pyrrole rings can participate in a variety of chemical reactions, which may contribute to the compound’s biological activity.
Biochemical Pathways
Compounds containing a pyrrole ring are often involved in a variety of biochemical processes .
特性
IUPAC Name |
methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)7-4-11-8(5-12)9(7)6-2-3-6/h4-6,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILZIIJAMZKAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1C2CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate | |
CAS RN |
2095410-31-2 |
Source


|
| Record name | methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2944433.png)
![N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2944434.png)


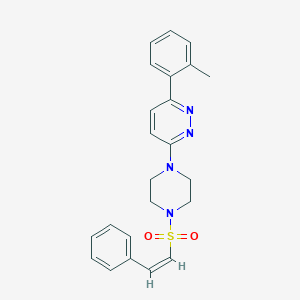
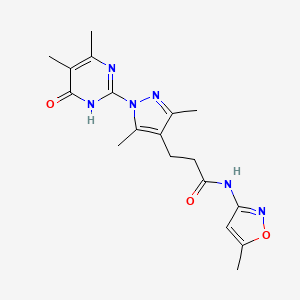
![(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B2944440.png)
![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B2944442.png)

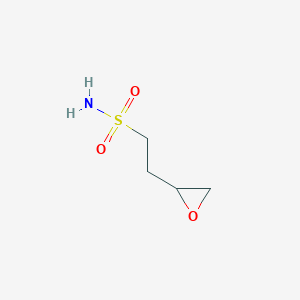
![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)
![1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2944450.png)
